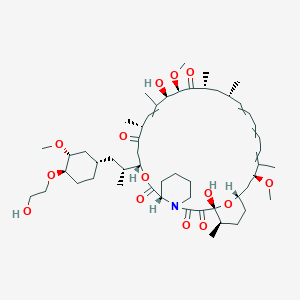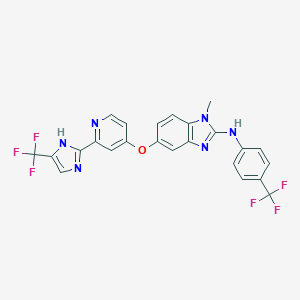
Dovitinib
Übersicht
Beschreibung
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. It is primarily investigated for its potential use in treating various cancers, including acute myeloid leukemia and multiple myeloma .
Wissenschaftliche Forschungsanwendungen
Dovitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird hauptsächlich als Rezeptortyrosinkinasen-Inhibitor in der Krebsforschung eingesetzt, wo es vielversprechende Ergebnisse bei der Hemmung des Tumorwachstums und der Angiogenese gezeigt hat . Zusätzlich wird this compound auf seinen potenziellen Einsatz in Kombinationstherapien mit anderen Chemotherapeutika untersucht, um deren Wirksamkeit zu steigern .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es mehrere Rezeptortyrosinkinasen hemmt, darunter diejenigen im Fibroblastenwachstumsfaktor-Signalweg, im vaskulären endothelialen Wachstumsfaktor-Signalweg und im Plättchen-abgeleiteten Wachstumsfaktor-Signalweg. Durch die Blockierung dieser Signalwege hemmt this compound effektiv die Proliferation, Angiogenese und das Überleben von Tumorzellen .
Ähnliche Verbindungen:
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Vergleich: this compound ist einzigartig in seiner Fähigkeit, gleichzeitig mehrere Rezeptortyrosinkinasen zu hemmen, was es von anderen ähnlichen Verbindungen unterscheidet. Während Sorafenib, Sunitinib, Pazopanib und Axitinib ebenfalls Rezeptortyrosinkinasen angreifen, macht Dovitinibs breiteres Wirkungsspektrum es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten .
Wirkmechanismus
Target of Action
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of this compound are the fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptor β (PDGFR-β) . These receptors play a crucial role in cell proliferation, survival, and angiogenesis, which are essential processes for tumor growth and metastasis .
Mode of Action
Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By binding to these receptors, this compound inhibits their activation and subsequent signal transduction, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . This inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its multi-targeted nature. It inhibits the FGF, VEGF, and PDGF signaling pathways, which are all involved in promoting tumor growth and angiogenesis . By inhibiting these pathways, this compound disrupts the processes of cell proliferation, survival, and angiogenesis, leading to the inhibition of tumor growth and metastasis .
Pharmacokinetics
It is known that this compound is orally active, indicating that it can be absorbed through the gastrointestinal tract . The maximum tolerated dose of this compound was found to be 400 mg/d in a phase I/II dose-escalation study .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth and angiogenesis . By inhibiting the activation of FGFRs, VEGFRs, and PDGFR-β, this compound disrupts the signaling pathways that promote these processes . This leads to the inhibition of cell proliferation and survival, as well as the disruption of angiogenesis, thereby inhibiting tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics and pharmacodynamics of this compound. A study found that the CYP1A2 inhibitor fluvoxamine increased the maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-72h) of this compound by 80% and 188%, respectively .
Biochemische Analyse
Biochemical Properties
Dovitinib is a potent inhibitor of class III-V RTKs . It inhibits receptors in the fibroblast growth factor (FGF) pathway, as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) . This interaction with multiple RTKs highlights the role of this compound in biochemical reactions, particularly in the context of cancer cell proliferation and angiogenesis.
Cellular Effects
This compound has demonstrated significant antitumor activity in various cell lines . It suppresses cell proliferation and induces apoptosis in colorectal cancer cells . Moreover, it has been observed to inhibit HCC growth and metastasis preferentially through an antiangiogenic mechanism, not through direct targeting of HCC cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of multiple RTKs . Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach allows this compound to interfere with several key pathways involved in tumor growth and angiogenesis.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies . It has been shown to synergize with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to significantly suppress tumor growth and pulmonary metastasis in an orthotopic HCC model . Detailed studies on threshold effects and potential toxic or adverse effects at high doses are still needed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dovitinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dovitinib durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind seine Metaboliten, die auf ihre pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht werden. Diese Metaboliten spielen eine bedeutende Rolle für die Gesamtwirksamkeit und das Sicherheitsprofil der Verbindung .
Vergleich Mit ähnlichen Verbindungen
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Comparison: Dovitinib is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously, which sets it apart from other similar compounds. While sorafenib, sunitinib, pazopanib, and axitinib also target receptor tyrosine kinases, this compound’s broader spectrum of activity makes it a promising candidate for treating various cancers .
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCTGMSNWUMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025925 | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF ) pathway, as well as VEGF and platelet-derived growth factor (PDGF). FGF receptor tyrosine kinase inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
405169-16-6 | |
| Record name | Dovitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dovitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOVITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
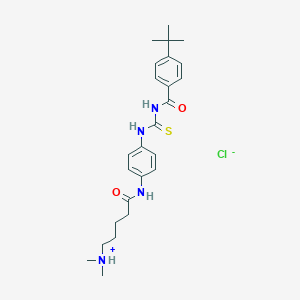
![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)
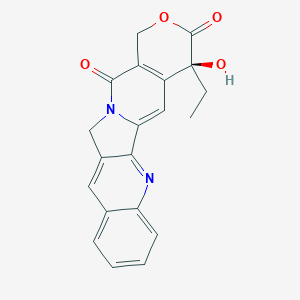
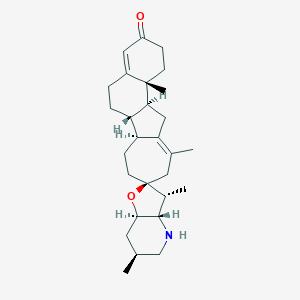
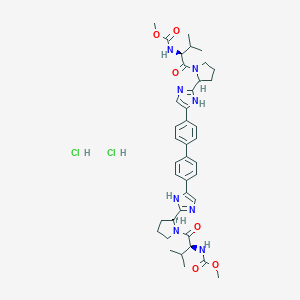
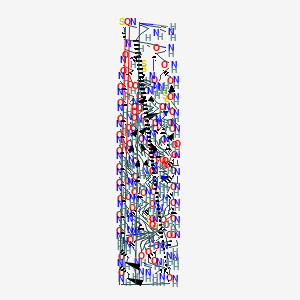
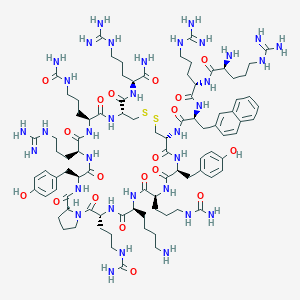
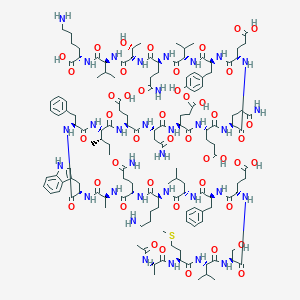
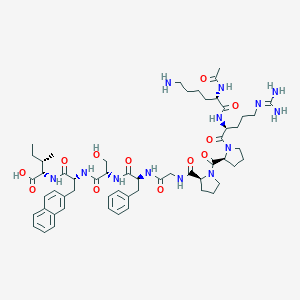
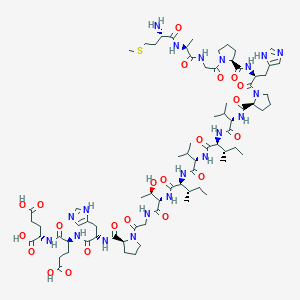
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)
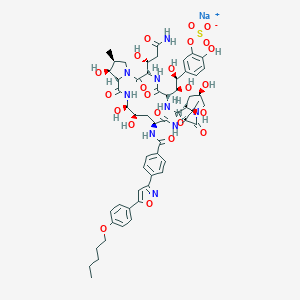
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
